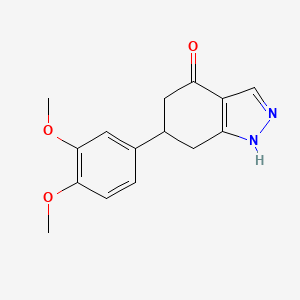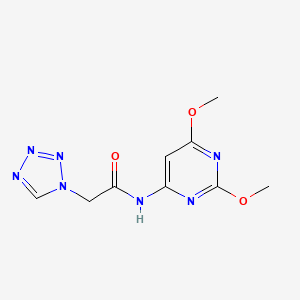![molecular formula C24H21N3O3S B11479848 4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479848.png)
4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad range of biological activities.
Imidazole Containing Compounds: Noted for their therapeutic potential.
Uniqueness
What sets 5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-17(14-28-2)21-22(27-10-4-5-11-27)23(31-24(21)25-15)20-13-19(26-30-20)16-6-8-18(29-3)9-7-16/h4-13H,14H2,1-3H3 |
InChI Key |
RNFMFVFXGFFIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC(=NO3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479765.png)
![2-(4-chlorophenyl)-N-({5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11479766.png)
![4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11479774.png)

![7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11479781.png)

![3-[(4-chlorophenyl)sulfonyl]-7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479793.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11479800.png)
![2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide](/img/structure/B11479806.png)
![4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479814.png)

![3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11479826.png)

![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479852.png)
